molecular formula C8H6N2O B1582053 1,7-naphthyridin-2(1H)-one CAS No. 54920-82-0

1,7-naphthyridin-2(1H)-one

Cat. No. B1582053
CAS RN: 54920-82-0
M. Wt: 146.15 g/mol
InChI Key: FQAJSEWFBJSSOY-UHFFFAOYSA-N
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Scientific Research Applications

Multivalent Scaffold in Medicinal Chemistry

1,7-Naphthyridin-2(1H)-one and related compounds like 1,6-naphthyridines are recognized for their multivalent scaffolding in medicinal chemistry. They display diverse bioactivities when appropriately substituted. For instance, 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one has been identified as a new class of c-Met kinase inhibitor. This discovery highlights the potential of naphthyridine motifs in developing kinase inhibitors, which are crucial in cancer therapy and other diseases (Wang et al., 2013).

Biomedical Applications

1,6-Naphthyridin-2(1H)-ones, a subfamily of naphthyridines, include more than 17,000 compounds and have been explored for a wide range of biomedical applications. These compounds provide ligands for several receptors in the body, demonstrating their versatility and significance in drug development (Oliveras et al., 2021).

Ring Transformations and Aminations

Research has also focused on the ring transformations and tele-aminations in reactions involving 1,7-naphthyridines. Such chemical processes are fundamental in creating a variety of products, which can be further explored for different scientific and medicinal applications (Plas et al., 2010).

Structural Characterization and Antiproliferative Activity

Structural characterization of naphthyridone derivatives, like N-(7{[2-(dimethylamino)ethyl]amino}-1-methyl-2-oxo-1,2-dihydro1,6-naphthyridin-3-yl)-3,4,5-trimethoxybenzamide, has shown antiproliferative activity towards breast cancer cell lines. This indicates the potential of 1,6-naphthyridin-2(1H)-one derivatives in cancer research and treatment (Guillon et al., 2017).

Protein Tyrosine Kinases Inhibition

Some derivatives of 1,6-naphthyridin-2(1H)-ones are known to be potent inhibitors of protein tyrosine kinases, with selectivity for certain types. These compounds hold promise for targeted therapies in diseases where tyrosine kinases are implicated (Thompson et al., 2000).

Functionalization Through Cross-Coupling Reactions

1,6-Naphthyridin-2(1H)-ones have been successfully functionalized through sequential, site-selective Suzuki–Miyaura cross-coupling reactions. This method showcases the adaptability of these compounds in creating highly functionalized naphthyridones for various applications (Montoir et al., 2014).

Safety And Hazards

I couldn’t find specific safety and hazard information for “1,7-naphthyridin-2(1H)-one”. It’s important to handle all chemicals with appropriate safety measures.


properties

IUPAC Name

1H-1,7-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-8-2-1-6-3-4-9-5-7(6)10-8/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQAJSEWFBJSSOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=C1C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40343423
Record name 1,7-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,7-naphthyridin-2(1H)-one

CAS RN

54920-82-0
Record name 1,7-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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